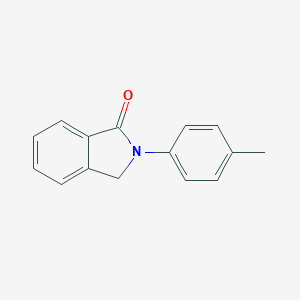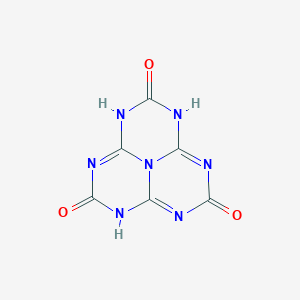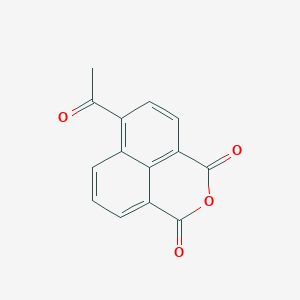
Aluminum magnesium hydroxide, monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum magnesium hydroxide, monohydrate is a compound that combines aluminum hydroxide and magnesium hydroxide. It is commonly used as an antacid to neutralize stomach acid and relieve symptoms of indigestion, heartburn, and gastroesophageal reflux disease (GERD). The compound is known for its ability to reduce gastric acidity and provide relief from gastrointestinal discomfort .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of aluminum magnesium hydroxide, monohydrate typically involves the reaction of aluminum hydroxide and magnesium hydroxide in an aqueous medium. One common method is the coprecipitation technique, where aluminum and magnesium salts are mixed in water, followed by the addition of a base to precipitate the hydroxides. The resulting precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of mechanochemical methods. This approach utilizes mechanical energy to induce chemical reactions between aluminum hydroxide and magnesium hydroxide, resulting in the formation of the desired compound. This method is advantageous due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Aluminum magnesium hydroxide, monohydrate undergoes various chemical reactions, including:
Neutralization Reactions: It reacts with acids to form salts and water, effectively neutralizing gastric acid.
Decomposition Reactions: Upon heating, it decomposes to form aluminum oxide, magnesium oxide, and water.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to react with this compound.
Bases: Sodium hydroxide and potassium hydroxide can be used to precipitate the hydroxides during synthesis.
Major Products Formed
Neutralization: The reaction with hydrochloric acid produces aluminum chloride, magnesium chloride, and water.
Decomposition: Heating the compound results in the formation of aluminum oxide, magnesium oxide, and water.
Wissenschaftliche Forschungsanwendungen
Aluminum magnesium hydroxide, monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other aluminum and magnesium compounds.
Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomedical materials.
Medicine: It is widely used as an antacid to treat conditions like GERD, indigestion, and heartburn.
Wirkmechanismus
The mechanism of action of aluminum magnesium hydroxide, monohydrate involves the neutralization of stomach acid. When ingested, the compound reacts with hydrochloric acid in the stomach to form aluminum chloride, magnesium chloride, and water. This reaction increases the pH of the stomach contents, reducing acidity and providing relief from symptoms of indigestion and heartburn .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aluminum Hydroxide: Used as an antacid and in the treatment of hyperphosphatemia.
Magnesium Hydroxide: Commonly used as a laxative and antacid.
Calcium Carbonate: Another antacid that neutralizes stomach acid but can cause constipation as a side effect.
Uniqueness
Aluminum magnesium hydroxide, monohydrate is unique due to its combined properties of aluminum hydroxide and magnesium hydroxide. This combination provides a balanced antacid effect, reducing the risk of side effects such as constipation (common with aluminum hydroxide) and diarrhea (common with magnesium hydroxide). Additionally, the compound’s ability to act as a flame retardant makes it valuable in industrial applications .
Eigenschaften
InChI |
InChI=1S/Al.Mg.2H2O/h;;2*1H2/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSTVPXRZQQBKQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[Mg].[Al] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH3MgO2- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.310 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














